

Infrared (IR) spectrum of 2-Bromo-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-methoxybenzaldehyde

Cat. No.: B1279745

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An In-depth Technical Guide to the Infrared (IR) Spectrum of **2-Bromo-3-methoxybenzaldehyde**

This technical guide offers a comprehensive analysis of the infrared (IR) spectrum of **2-Bromo-3-methoxybenzaldehyde**. Prepared for researchers, scientists, and professionals in drug development, this document details the predicted vibrational frequencies, outlines a standard experimental protocol for spectral acquisition, and provides a logical workflow for spectral analysis. The information is critical for the identification, characterization, and quality control of this compound.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for **2-Bromo-3-methoxybenzaldehyde** is not readily available in public databases, a reliable prediction of its key IR absorption bands can be derived from the analysis of its functional groups and comparison with structurally similar aromatic aldehydes and ethers. The expected vibrational frequencies are summarized in the table below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3080-3010	C-H (Aromatic)	Stretch	Medium to Weak
~2970-2850	C-H (Methyl)	Asymmetric & Symmetric Stretch	Medium to Weak
~2840 & ~2740	C-H (Aldehyde)	Stretch (Fermi Resonance Doublet)	Weak to Medium
~1705-1685	C=O (Aromatic Aldehyde)	Stretch	Strong
~1600-1450	C=C (Aromatic)	Ring Stretch	Medium to Strong (multiple bands)
~1270-1230	C-O-C (Aryl Ether)	Asymmetric Stretch	Strong
~1050-1020	C-O-C (Aryl Ether)	Symmetric Stretch	Medium
Below 800	C-Br	Stretch	Medium to Strong

Note: The precise positions of absorption bands can be influenced by the sample's physical state and the measurement technique.

Detailed Spectral Analysis

The structure of **2-Bromo-3-methoxybenzaldehyde** contains several key functional groups that give rise to a characteristic IR spectrum:

- Aldehyde Group: The most prominent feature in the spectrum is the strong carbonyl (C=O) stretching band. Because the aldehyde is conjugated to the aromatic ring, this absorption is expected to appear at a lower wavenumber, typically between 1705-1685 cm⁻¹.^{[1][2]} Another diagnostic feature is the aldehyde C-H stretch, which usually appears as a pair of weak to medium bands (a Fermi doublet) around 2840 cm⁻¹ and 2740 cm⁻¹.^{[1][2]}
- Aromatic Ring: The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as weaker bands above

3000 cm⁻¹.^[3] The substitution pattern on the ring will also generate characteristic C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).

- **Methoxy Group:** The aryl-alkyl ether linkage (Ar-O-CH₃) is characterized by a strong, distinct asymmetric C-O-C stretching band, expected around 1270-1230 cm⁻¹. A corresponding symmetric stretch of medium intensity is anticipated near 1050-1020 cm⁻¹. The methyl (CH₃) group will show C-H stretching absorptions just below 3000 cm⁻¹.
- **Bromo Substituent:** The carbon-bromine (C-Br) bond has a stretching vibration that is typically found in the low-frequency fingerprint region, generally below 800 cm⁻¹.^[4]

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FT-IR) spectroscopy is the most common and efficient method for analyzing solid and liquid samples with minimal preparation.^{[5][6][7]}

Objective: To obtain a high-quality infrared spectrum of **2-Bromo-3-methoxybenzaldehyde**.

Materials and Equipment:

- FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
- Sample of **2-Bromo-3-methoxybenzaldehyde**.
- Spatula.
- Cleaning solvent (e.g., isopropanol or acetone).
- Lint-free wipes.

Procedure:

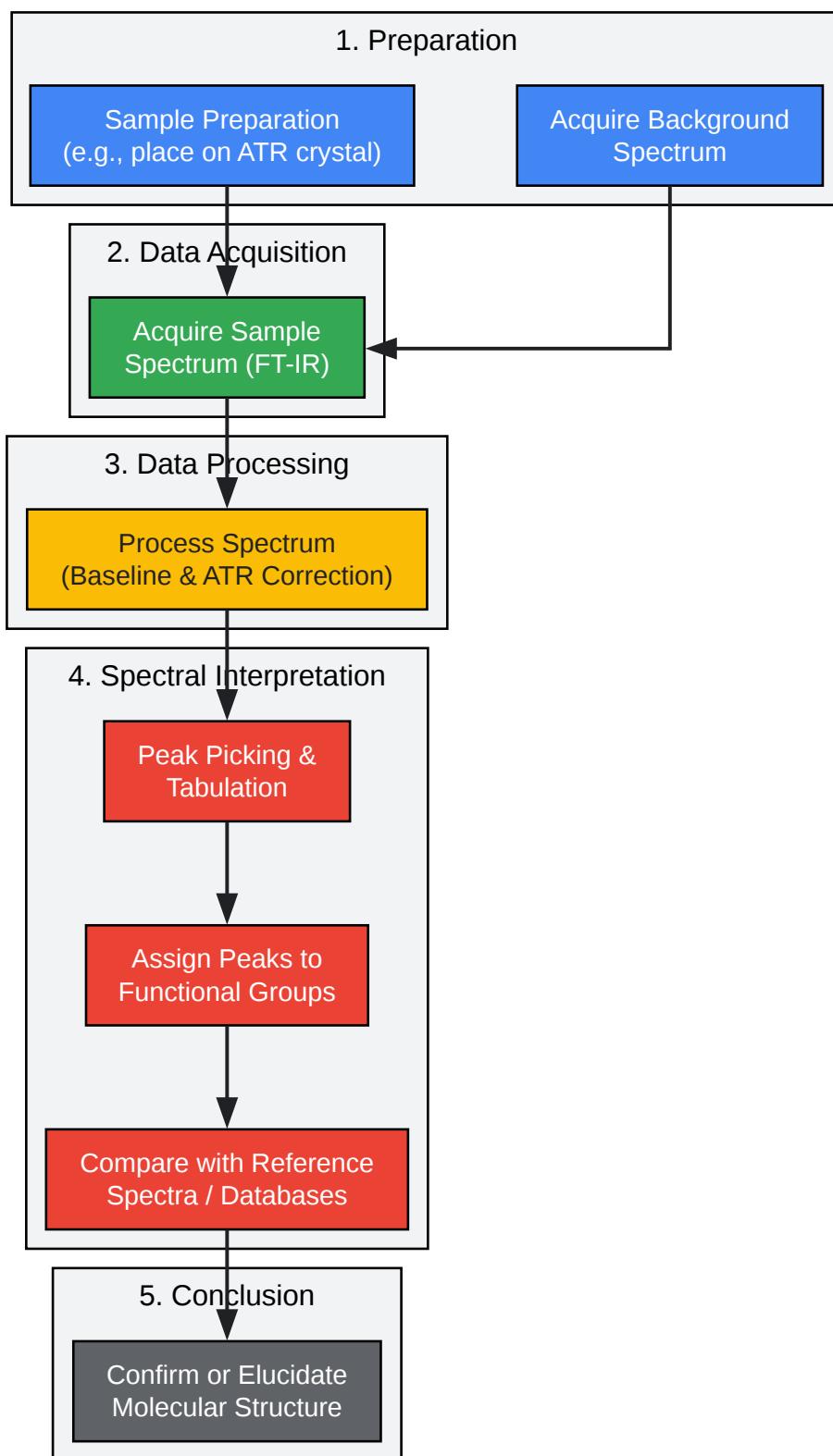
- **Instrument Preparation:** Power on the FT-IR spectrometer and allow it to stabilize according to the manufacturer's instructions.
- **Background Spectrum Acquisition:**

- Ensure the ATR crystal is immaculately clean. Use a lint-free wipe with isopropanol to clean the crystal surface and allow it to dry completely.
- Acquire a background spectrum.[4] This scan measures the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount of the **2-Bromo-3-methoxybenzaldehyde** sample onto the center of the ATR crystal.[5]
 - If the sample is a solid powder, lower the instrument's press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface.[8]
- Sample Spectrum Acquisition:
 - Acquire the IR spectrum of the sample. To achieve a high signal-to-noise ratio, typically 16 to 32 scans are co-added. The spectrum is usually recorded over a range of 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing:
 - The spectrometer software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
 - Perform baseline correction and any other necessary software-based corrections (e.g., ATR correction) to improve the quality of the spectrum.
- Cleaning:
 - Retract the pressure arm, remove the bulk of the sample with a spatula, and clean the ATR crystal surface thoroughly with a solvent-moistened, lint-free wipe.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow involved in the analysis of an unknown compound using FT-IR spectroscopy, from initial sample handling to final structural

confirmation.



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Caption: Workflow for FT-IR spectral analysis.

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